molecular formula C24H19N3O2 B3062711 (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one CAS No. 374927-41-0

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one

Cat. No.: B3062711
CAS No.: 374927-41-0
M. Wt: 381.4 g/mol
InChI Key: NPQHDOLBQQVPMG-HSZRJFAPSA-N
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Description

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one is a complex organic compound with a unique structure that combines elements of benzofuran, pyridine, and pyrroloquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and pyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and minimize human error. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran share structural similarities and are used in similar applications.

    Pyridine derivatives: Compounds such as 2-pyridyl derivatives are also studied for their bioactivity.

    Pyrroloquinoline derivatives: These compounds are known for their potential therapeutic effects.

Uniqueness

What sets (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one apart is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

CAS No.

374927-41-0

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one

InChI

InChI=1S/C24H19N3O2/c28-24-17-5-1-2-6-19(17)26-22-18(24)14-27(21-7-3-4-11-25-21)23(22)16-8-9-20-15(13-16)10-12-29-20/h1-9,11,13,23H,10,12,14H2,(H,26,28)/t23-/m1/s1

InChI Key

NPQHDOLBQQVPMG-HSZRJFAPSA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)[C@@H]3C4=C(CN3C5=CC=CC=N5)C(=O)C6=CC=CC=C6N4

Canonical SMILES

C1COC2=C1C=C(C=C2)C3C4=C(CN3C5=CC=CC=N5)C(=O)C6=CC=CC=C6N4

Origin of Product

United States

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